molecular formula C11H11N3O6S B12763248 1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid CAS No. 70862-30-5

1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid

Cat. No.: B12763248
CAS No.: 70862-30-5
M. Wt: 313.29 g/mol
InChI Key: IRJVHHLEYCHGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a sulphophenyl group attached to a pyrazole ring. Its chemical properties make it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of 1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 5-amino-2-methyl-3-sulphophenyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained after purification and crystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group.

Scientific Research Applications

1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of metabolic pathways.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of anti-inflammatory and anticancer drugs. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.

    Industry: In industrial applications, the compound is used as a dye intermediate.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action, particularly in catalytic applications .

Comparison with Similar Compounds

1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1H-pyrazole-3-carboxylic acid: This compound has an additional azo group, which imparts different chemical properties and applications, particularly in dye synthesis.

    1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

70862-30-5

Molecular Formula

C11H11N3O6S

Molecular Weight

313.29 g/mol

IUPAC Name

1-(5-amino-2-methyl-3-sulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H11N3O6S/c1-5-8(2-6(12)3-9(5)21(18,19)20)14-10(15)4-7(13-14)11(16)17/h2-3H,4,12H2,1H3,(H,16,17)(H,18,19,20)

InChI Key

IRJVHHLEYCHGJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)O)N)N2C(=O)CC(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.